N1-(4-fluorophenyl)-N2-isopropyloxalamide
Description
N1-(4-fluorophenyl)-N2-isopropyloxalamide is an oxalamide derivative characterized by a fluorinated aromatic ring and an isopropyl substituent. It has been investigated as a key intermediate in the synthesis of antiviral agents targeting the CD4-binding site of HIV . The compound features a central oxalamide backbone (N-C(=O)-C(=O)-N) with a 4-fluorophenyl group attached to one nitrogen and an isopropyl group to the other. Its molecular formula is C₁₁H₁₃FN₂O₂, with a molecular weight of 236.24 g/mol.
Synthesis typically involves coupling reactions between 4-fluorophenylamine and isopropylamine derivatives under controlled conditions. In one study, a related oxalamide analog (with additional thiazole and piperidinylmethyl substituents) was synthesized in 50% yield as a diastereomeric mixture and demonstrated potent antiviral activity (IC₅₀ < 1 μM) . The fluorine atom enhances metabolic stability and influences binding interactions via electron-withdrawing effects, while the isopropyl group contributes to hydrophobic interactions in biological targets.
Properties
IUPAC Name |
N-(4-fluorophenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-7(2)13-10(15)11(16)14-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVXRHBWVQVDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenyl)-N2-isopropyloxalamide typically involves the reaction of 4-fluoroaniline with isopropyl oxalyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorophenyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxalic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(4-fluorophenyl)-N2-isopropyloxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1-(4-fluorophenyl)-N2-isopropyloxalamide exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The isopropyloxalamide moiety may enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N1-(4-fluorophenyl)-N2-isopropyloxalamide are best contextualized by comparing it to three classes of analogs: aryl-substituted phthalimides , fluorophenyl-containing heterocycles , and oxalamide-based bioactive molecules .
Table 1: Key Comparisons
Structural and Electronic Differences
- Aryl Substitution : Unlike 3-chloro-N-phenyl-phthalimide (a rigid, planar phthalimide derivative used in polymer synthesis) , the oxalamide backbone in the target compound provides conformational flexibility. The fluorine atom in the 4-position of the phenyl ring enhances polarity and steric effects compared to chlorine in phthalimides.
- Heterocyclic Systems: Fluorophenyl-thiazole hybrids (e.g., compounds 4 and 5 in ) exhibit isostructural crystallinity with planar/nonplanar conformers depending on fluorophenyl orientation . By contrast, the oxalamide’s non-rigid structure allows adaptive binding in biological systems.
- Steric and Electronic Effects: In metalloporphyrins with 4-fluorophenyl groups, steric repulsion between fluorine and the macrocycle induces nonplanar distortions, critical for phosphorescent oxygen sensing . The isopropyl group in the oxalamide analog introduces bulkier hydrophobicity without significant steric clashes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
